molecular formula C19H15ClFN3O3S B2379633 N-(3-chloro-4-fluorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 895112-65-9

N-(3-chloro-4-fluorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2379633
CAS No.: 895112-65-9
M. Wt: 419.86
InChI Key: VSFLLAIWQVPAIP-UHFFFAOYSA-N
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Description

This compound features a dihydropyrazinone core substituted with a 4-methoxyphenyl group at position 4 and a thioacetamide side chain linked to a 3-chloro-4-fluorophenyl moiety. Its synthesis involves reacting 2-mercaptoquinazolin-4-one derivatives with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide in acetonitrile under catalytic KI, yielding thioacetamide products .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O3S/c1-27-14-5-3-13(4-6-14)24-9-8-22-18(19(24)26)28-11-17(25)23-12-2-7-16(21)15(20)10-12/h2-10H,11H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFLLAIWQVPAIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure

The compound is characterized by the following structural features:

  • Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and influence the compound's interaction with biological targets.
  • Thioacetamide Linkage : This moiety may contribute to the compound's reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have indicated that similar compounds exhibit significant anticancer activity. For instance, derivatives with analogous structures have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-712.5Apoptosis induction
Compound BA54915.0Cell cycle arrest
N-(3-chloro...)MCF-7TBDTBD

Enzyme Inhibition

Compounds structurally similar to this compound have been evaluated for their inhibitory effects on key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in inflammation and cancer biology.

Table 2: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 (µM)
Compound CCOX-210.0
N-(3-chloro...)LOXTBD

The biological activity of this compound may be attributed to several mechanisms:

  • Molecular Docking Studies : In silico studies have suggested that the compound can engage in hydrogen bonding with active sites on target proteins, enhancing its binding affinity.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.
  • Inhibition of Signaling Pathways : Compounds like this one may interfere with critical signaling pathways involved in tumor growth and survival.

Case Studies

  • Study on Breast Cancer Cells : A recent study explored the effects of a related thioacetamide compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
  • Inflammatory Response Modulation : Another study demonstrated that compounds with similar structures could modulate inflammatory responses by inhibiting LOX activity, potentially reducing tumor-associated inflammation.

Comparison with Similar Compounds

Dihydropyrazinone and Quinazolinone Derivatives

Compound Name Core Structure Substituents Synthesis Yield/Purity Key Features
Target Compound Dihydropyrazinone 4-(4-methoxyphenyl); thioacetamide-(3-chloro-4-fluorophenyl) Not reported Chloro/fluoro electron-withdrawing groups; methoxy donor for solubility
2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxybenzyl)acetamide [Ev10] Dihydropyrazinone 4-(3,4-difluorophenyl); thioacetamide-(4-methoxybenzyl) Not reported Difluoro substitution; benzyl group may enhance lipophilicity
2-((5-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide [Ev6] Quinazolinone 5-chloro-3-ethyl; thioacetamide-(3-chloro-4-fluorophenyl) Not reported Ethyl group at position 3; shared chloro/fluorophenyl motif
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide [Ev3] Quinazolinone 3-phenyl; thioacetamide linked to thiazolidinone Not reported Dual heterocyclic cores; potential for diverse hydrogen-bonding interactions

Key Observations :

  • The target compound's 3-chloro-4-fluorophenyl group distinguishes it from analogs with simpler aryl substituents (e.g., phenyl in or benzyl in ). This substitution may enhance binding affinity in hydrophobic pockets .
  • The 4-methoxyphenyl group on the dihydropyrazinone core contrasts with 's 3,4-difluorophenyl, suggesting divergent electronic profiles (electron-donating vs. electron-withdrawing effects) .

Triazinoindole and Pyridinyl Derivatives

Compound Name Core Structure Substituents Synthesis Yield/Purity Key Features
N-(4-(Cyanomethyl)phenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide [Ev2] Triazinoindole 5-methyl; cyanomethylphenyl >95% purity Cyanomethyl group may enhance metabolic stability
2-((5-Methyl-5H-triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide [Ev2] Triazinoindole 5-methyl; phenoxyphenyl 95% purity Phenoxy group for π-π stacking
2-((4-((4-Methoxyphenyl)amino)pteridin-2-yl)amino)ethanol [Ev5] Pteridinyl 4-methoxyphenylamino; ethanolamine Not reported Dual amino-alcohol functionality; potential solubility enhancer

Key Observations :

  • Triazinoindole derivatives () prioritize bulky aromatic substituents (e.g., phenoxyphenyl), contrasting with the target compound's dihydropyrazinone-thioacetamide scaffold.
  • The 4-methoxyphenyl motif appears in both the target compound and ’s pteridinyl derivative, suggesting shared strategies for optimizing solubility or target engagement .

Comparison :

  • KI catalysis (target compound) vs. sodium acetate () highlights divergent base strategies for thioether formation.
  • High-purity triazinoindoles () suggest advanced purification protocols, which may be applicable to the target compound’s synthesis .

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